(4-methoxybenzyl)(2-methyl-4-nitrophenyl)amine
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Description
4-Methoxybenzylamine is a primary amine used in organic synthesis . It’s an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .
Synthesis Analysis
4-Methoxybenzylamine can be used for the amination reaction of functionalized aryl bromides . It’s also used in the synthesis of functionalized organopolyphosphazenes for in vivo applications .
Molecular Structure Analysis
The molecular formula of 4-Methoxybenzylamine is C8H11NO . Its molecular weight is 137.18 .
Chemical Reactions Analysis
4-Methoxybenzylamine is used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities . It’s also used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .
Physical and Chemical Properties Analysis
4-Methoxybenzylamine is a clear colorless to slightly yellow liquid . It has a melting point of -10°C, a boiling point of 236-237 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) . It’s highly soluble in water .
Safety and Hazards
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-9-13(17(18)19)5-8-15(11)16-10-12-3-6-14(20-2)7-4-12/h3-9,16H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXXTWKKUXDRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810046 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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